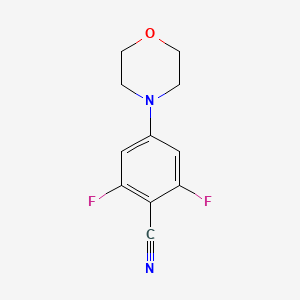

2,6-Difluoro-4-(morpholin-4-yl)benzonitrile

Description

2,6-Difluoro-4-(morpholin-4-yl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with fluorine atoms at the 2- and 6-positions and a morpholine ring at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The morpholine group enhances solubility and provides hydrogen-bonding capabilities, while the fluorine atoms increase metabolic stability and influence binding interactions .

Properties

IUPAC Name |

2,6-difluoro-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-10-5-8(6-11(13)9(10)7-14)15-1-3-16-4-2-15/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSWSOFEDBDJQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C(=C2)F)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Difluoro-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 2,6-difluorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 100-120°C for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,6-Difluoro-4-(morpholin-4-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The morpholine ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxide derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

2,6-Difluoro-4-(morpholin-4-yl)benzonitrile has been investigated as a potential drug candidate due to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting LRRK2 kinase activity, which is implicated in Parkinson's disease. This inhibition may affect cellular processes such as growth and survival, making it a candidate for neuroprotective therapies.

- Drug Discovery : It serves as a building block for synthesizing more complex molecules that could lead to new therapeutic agents targeting various diseases, including cancer .

Biological Studies

The compound is utilized in biological research to understand enzyme interactions and protein-ligand binding:

- Protein-Ligand Interaction Studies : Its structure allows researchers to explore binding affinities with various proteins, aiding in the development of selective inhibitors.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

- Material Development : The compound can be used in developing new materials and chemical processes due to its unique properties.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Inhibitor of LRRK2 kinase; potential neuroprotective agent | Treatment of neurodegenerative diseases |

| Biological Research | Studies on enzyme interactions and protein-ligand binding | Development of selective inhibitors |

| Industrial Chemistry | Building block for synthesizing complex molecules; material development | Innovation in chemical processes |

Case Study 1: LRRK2 Kinase Inhibition

A study explored the effects of this compound on LRRK2 kinase activity. Researchers found that the compound effectively inhibited the kinase, leading to reduced cell proliferation in models of Parkinson's disease. This suggests its potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Protein Binding Affinity

In another investigation, the binding affinity of this compound was analyzed against various proteins involved in cancer pathways. The results indicated a strong interaction with specific targets, highlighting its utility in drug design aimed at cancer treatment.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(morpholin-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile)

- Structure : Replaces the benzonitrile’s 4-position with a pyrrolopyrimidine-morpholine hybrid.

- Pharmacology : A potent LRRK2 kinase inhibitor (IC₅₀ < 1 nM) with high brain penetration, highlighting the importance of morpholine positioning for target engagement .

Pyridinyl Derivatives (e.g., Compounds 9l and 9n)

- Structure: 4-(Pyridin-4-yl or Pyridin-3-yl)phenoxy-substituted pyrimidines (e.g., 9l: C₂₃H₁₅F₂N₅O₂).

- Physical Properties: Higher melting points (212–225°C) due to extended π-conjugation and hydrogen-bonding pyrimidine-amino groups .

- Bioactivity : Demonstrated picomolar inhibition of reverse transcriptase, suggesting fluorine and pyridinyl groups synergize for target affinity .

Substituent Effects on Physicochemical Properties

2,6-Difluoro-4-(naphthalen-2-yl)benzonitrile

- Structure : Bulky naphthyl group at the 4-position.

- Synthesis : High yield (95–97%) via Suzuki-Miyaura cross-coupling, indicating compatibility with sterically demanding substituents .

- Impact : Increased lipophilicity (logP ~3.5 estimated) compared to the morpholine derivative (logP ~2.1), affecting membrane permeability .

2,6-Difluoro-4-(trifluoromethyl)benzonitrile

- Structure : Trifluoromethyl group at the 4-position.

- Electronic Effects : The electron-withdrawing CF₃ group reduces electron density at the benzonitrile core, altering reactivity in nucleophilic substitutions .

Cyclohexyl and Alkyl Derivatives

trans-4-Propylcyclohexyl and trans-4-Pentylcyclohexyl Analogues

- Structure : Cyclohexyl groups introduce stereochemical complexity.

- Applications : Used in liquid crystal displays (e.g., DE19943357 patent) due to their mesomorphic properties, contrasting with the pharmacological focus of the morpholine derivative .

- Purity : Synthesized at >95% purity, comparable to industrial-grade 2,6-Difluoro-4-(morpholin-4-yl)benzonitrile .

Boronic Ester and Methoxy Derivatives

4-Cyano-3,5-difluorophenylboronic Acid Pinacol Ester

- Structure : Boronic ester at the 4-position for Suzuki couplings.

- Utility : Enables modular synthesis of biaryl compounds, unlike the morpholine derivative’s fixed substitution .

2,6-Difluoro-4-methoxybenzonitrile

- Electronic Profile : Methoxy group donates electrons, increasing nucleophilicity at the benzonitrile carbon vs. the electron-withdrawing morpholine .

Biological Activity

2,6-Difluoro-4-(morpholin-4-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, structure-activity relationships (SAR), and various biological assays that highlight its efficacy against different targets.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C12H12F2N2O

- Molecular Weight : 234.24 g/mol

- CAS Number : 840481-30-3

The compound features a benzene ring substituted with two fluorine atoms and a morpholine group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the introduction of fluorine substituents on the benzene ring followed by the attachment of the morpholine moiety. The synthetic pathway often includes:

- Fluorination of Benzonitrile : Utilizing fluorinating agents to introduce fluorine at the 2 and 6 positions.

- Morpholine Substitution : Reacting the fluorinated intermediate with morpholine to form the final product.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study focused on targeting the USP1/UAF1 deubiquitinase complex, this compound demonstrated nanomolar potency in inhibiting USP1/UAF1 activity, which is implicated in cancer cell survival and proliferation. The compound's IC50 values were reported as follows:

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | <0.1 | USP1/UAF1 |

This inhibition led to increased levels of monoubiquitinated PCNA, suggesting that the compound effectively disrupts DNA damage response mechanisms in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. A structure-activity relationship study indicated that modifications in the morpholine substituent could enhance activity against Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) of related compounds was evaluated, revealing that derivatives of this compound maintained significant antimicrobial activity:

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | 0.5 | Mycobacterium tuberculosis |

| Morpholine derivative | 0.2 | Mycobacterium tuberculosis |

The results suggest that while the parent compound exhibits good activity, further optimization could yield even more potent derivatives .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

- Cancer Cell Line Study : In vitro studies using non-small cell lung cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to controls.

- Antimicrobial Efficacy : In a study assessing its efficacy against drug-resistant strains of Mycobacterium tuberculosis, the compound showed promising results in both in vitro and in vivo models, suggesting potential for further development as an anti-tuberculosis agent.

Q & A

Q. What are the optimal synthetic routes for 2,6-difluoro-4-(morpholin-4-yl)benzonitrile, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) at the para-position of 2,6-difluorobenzonitrile. Morpholine is introduced under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C. Key intermediates, such as 4-fluoro-2,6-difluorobenzonitrile, should be monitored via LC-MS or GC-MS. Post-synthesis purification employs column chromatography (silica gel, hexane/EtOAc gradient). Structural confirmation requires H/F NMR and FT-IR spectroscopy. For example, the disappearance of a fluorine signal at δ ~-110 ppm (CF) in F NMR confirms substitution .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

Methodological Answer: Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) and analysis of decomposition products (e.g., hydrolysis of nitrile to amide). For long-term storage, lyophilization and storage at -20°C under inert gas (argon) are recommended. Differential scanning calorimetry (DSC) can identify phase transitions affecting stability .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

Methodological Answer:

- NMR : F NMR distinguishes fluorine environments; H-C HSQC/HMBC clarifies connectivity.

- X-ray crystallography : Single-crystal analysis (via SHELX programs) resolves bond angles and confirms morpholine ring conformation .

- IR spectroscopy : CN stretch (~2240 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) validate functional groups. Computational DFT calculations (e.g., Gaussian) can predict vibrational modes for comparison .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in kinase inhibition (e.g., LRRK2)?

Methodological Answer:

- Kinase assays : Use recombinant LRRK2 kinase domain with P-ATP in a radiometric assay. IC₅₀ values are determined via dose-response curves.

- Cellular models : Test neuroprotective effects in SH-SY5Y cells expressing pathogenic LRRK2 mutations (e.g., G2019S). Measure autophosphorylation (Ser1292) via Western blot.

- Structural biology : Co-crystallize the compound with LRRK2 (using SHELXC/D/E pipelines) to identify binding interactions. Refinement in SHELXL resolves electron density for fluorine and morpholine moieties .

Q. What computational strategies predict the solvation behavior and surface adsorption of this compound in mixed solvents?

Methodological Answer:

- MD simulations : Use GROMACS with OPLS-AA force field to model benzonitrile derivatives in water/acetonitrile mixtures. Analyze radial distribution functions (RDFs) for H-bonding with morpholine.

- Surface adsorption : DFT (VASP) calculates adsorption energies on metal surfaces (e.g., Au, Ag). IR spectroscopy validates predicted orientations (e.g., nitrile group perpendicular to surface) .

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during refinement?

Methodological Answer:

- SHELXL refinement : Apply restraints for morpholine ring planarity (FLAT command) and isotropic displacement for fluorine atoms.

- Validation tools : Use PLATON (ADP checks) and checkCIF to flag outliers. If thermal motion persists, consider twinning (test via TWIN/BASF commands) or disorder modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.